molecular formula C8H15NO B131211 Pseudotropine CAS No. 7432-10-2

Pseudotropine

Cat. No. B131211
CAS RN: 7432-10-2
M. Wt: 141.21 g/mol
InChI Key: CYHOMWAPJJPNMW-UHFFFAOYSA-N
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Description

Pseudotropine (3β-tropanol, ψ-tropine, 3-pseudotropanol, or PTO) is a derivative of tropane and an isomer of tropine . It can be found in the Coca plant along with several other alkaloids .


Synthesis Analysis

Pseudotropine is a precursor of calystegine biosynthesis while tropine is used to produce scopolamine . Tropine is assumed to undergo condensation with activated ®-phenyllactate (phenyllactyl-CoA), which delivers the third ring intermediate to littorine .


Molecular Structure Analysis

The molecular formula of Pseudotropine is C8H15NO . It belongs to the class of organic compounds known as tropane alkaloids, which are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane .


Chemical Reactions Analysis

Pseudotropine is involved in the biosynthesis of diverse N-demethylated modified tropane alkaloids . Two cytochrome P450s catalyze N-demethylation and ring-hydroxylation reactions within the early steps of this biosynthesis .


Physical And Chemical Properties Analysis

Pseudotropine has a molar mass of 141.214 g·mol−1 . More detailed physical and chemical properties can be found in its Certificate of Analysis .

Scientific Research Applications

Esterification Catalysis with Tropine-Based Ionic Liquids

Tropine-based functionalized acidic ionic liquids (FAILs) have been synthesized for esterification catalysis. These novel ionic liquids exhibit excellent performance in the synthesis of aspirin, achieving an impressive 88.7% yield and 90.8% selectivity. Specifically, N-(3-propanesulfonic acid) tropine cations paired with p-toluenesulfonic acid anions ([Trps][OTs]) serve as ideal green solvents for esterification reactions, potentially replacing current catalysts .

Tropane Alkaloids in Medicinal and Agricultural Applications

Tropane alkaloids, including tropine, play a crucial role in medicine and agriculture. These nitrogen-containing compounds are found in various plant species, particularly within the Solanaceae family. Notable examples include atropine (racemic hyoscyamine) and scopolamine, which are clinically important anticholinergics and antispasmodics. Additionally, some Solanaceae plants accumulate modified tropane alkaloids called calystegines, which have potential applications in treating metabolic diseases .

Biotechnological Advances and Engineered Production

Understanding the biosynthesis of tropane alkaloids, including pseudotropine, is essential for biotechnological advances. Metabolomics-guided studies have identified cytochrome P450 enzymes involved in pseudotropine-dependent biosynthesis. These enzymes catalyze N-demethylation and ring hydroxylation reactions, contributing to the diversity of modified tropane alkaloids. Such knowledge can inform engineered production strategies for these valuable compounds .

Pharmaceutical Applications of Atropine (Derived from Tropine)

Atropine, derived from tropine, has diverse therapeutic applications:

Potential Biotechnological Interventions

Researchers are exploring in vitro interventions related to tropane alkaloids. These compounds have ethno-pharmacological significance and may offer potential therapeutic benefits. For instance, calystegines, derived from pseudotropine, exhibit glycosidase inhibitory properties and could be useful in treating metabolic diseases .

Synthetic Analog Compounds

Synthetic analogs of tropane alkaloids, such as tropeines, tropisetron, benztropine, and homatropine, find clinical applications. These compounds have been investigated for their pharmacological effects .

Safety And Hazards

Pseudotropine should be handled in a well-ventilated place with suitable protective clothing. Contact with skin and eyes should be avoided. In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

properties

IUPAC Name

8-methyl-8-azabicyclo[3.2.1]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-9-6-2-3-7(9)5-8(10)4-6/h6-8,10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYHOMWAPJJPNMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70859224
Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
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Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hygroscopic solid; [Merck Index] White or cream-colored crystalline powder; Hygroscopic; [Alfa Aesar MSDS]
Record name Tropine
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Vapor Pressure

0.01 [mmHg]
Record name Tropine
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Product Name

Pseudotropine

CAS RN

135-97-7, 120-29-6, 7432-10-2
Record name Pseudotropine
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Record name 8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, (3-endo)-
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Record name 8-Methyl-8-azabicyclo[3.2.1]octan-3-ol
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Synthesis routes and methods I

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Synthesis routes and methods II

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A process as claimed in claim 8, wherein N-carbomethoxy-8-azabicyclo (3,2,1) octan-3-one is reacted with diisobutyl-aluminumhydride in benzene and at room temperature, to produce tropine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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